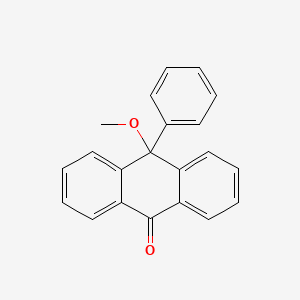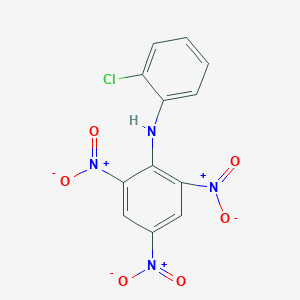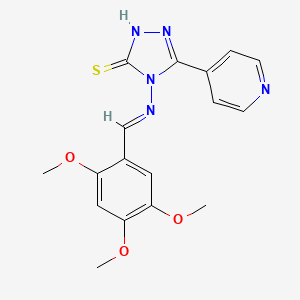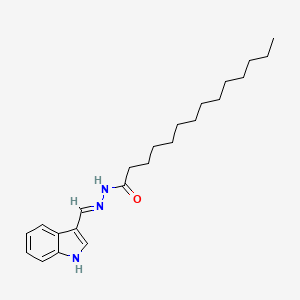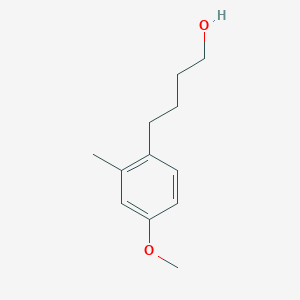
4-(4-Methoxy-2-methyl-phenyl)-butan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Methoxy-2-methyl-phenyl)-butan-1-OL is an organic compound with a complex structure that includes a methoxy group, a methyl group, and a butanol chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxy-2-methyl-phenyl)-butan-1-OL typically involves the reaction of 4-methoxy-2-methylphenylboronic acid with butanol under specific conditions. The reaction is often catalyzed by palladium complexes and may require the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Methoxy-2-methyl-phenyl)-butan-1-OL can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce a different alcohol or hydrocarbon .
Applications De Recherche Scientifique
4-(4-Methoxy-2-methyl-phenyl)-butan-1-OL has several applications in scientific research:
Chemistry: Used as a reactant in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 4-(4-Methoxy-2-methyl-phenyl)-butan-1-OL exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that mediate its biological activity. The pathways involved can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Methoxy-2-methylphenylboronic acid
- 4-Methoxyphenylboronic acid
- 2-Methyl-4-methoxybenzeneboronic acid
Uniqueness
4-(4-Methoxy-2-methyl-phenyl)-butan-1-OL is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. This uniqueness makes it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
4693-98-5 |
|---|---|
Formule moléculaire |
C12H18O2 |
Poids moléculaire |
194.27 g/mol |
Nom IUPAC |
4-(4-methoxy-2-methylphenyl)butan-1-ol |
InChI |
InChI=1S/C12H18O2/c1-10-9-12(14-2)7-6-11(10)5-3-4-8-13/h6-7,9,13H,3-5,8H2,1-2H3 |
Clé InChI |
HUWKLEVASHAQJH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)OC)CCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




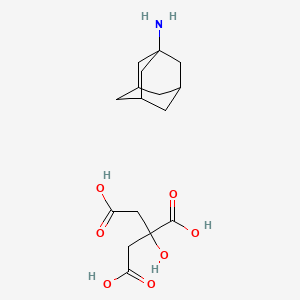
![1-[(E)-((4-[(E)-Phenyldiazenyl]phenyl)imino)methyl]-2-naphthol](/img/structure/B11963824.png)
